4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is an organic compound that features a hydroxyphenyl group attached to a butanoic acid backbone
Mechanism of Action
- In vitro enzymatic kinetics revealed that 4-HPPA reversibly inhibits both enzymes in a mixed-type and competitive manner, with IC50 values of approximately 81.2 µM for α-amylase and 54.8 µM for α-glucosidase .
- Additionally, 4-HPPA can be converted to homogentisic acid , which is a precursor to the ochronotic pigment .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxyphenyl)-4-oxobutanoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion from tyrosine to 4-HPPA, a process catalyzed by tyrosine aminotransferase .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it is known to inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo oxidation reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the metabolism of the amino acid phenylalanine . It is also involved in the biosynthesis of scytonemin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid typically involves the condensation reaction between phenol and levulinic acid. This reaction requires the presence of a Brønsted acid as a catalyst . The reaction mechanism involves the activation of the levulinic acid ketone group, followed by the nucleophilic attack of phenol, and finally, the acid-catalyzed loss of a water molecule .
Industrial Production Methods
On an industrial scale, the production of this compound can be facilitated by using heterogeneous catalysis to improve the selectivity towards the desired isomer . The use of alkyl levulinates as starting materials has also been explored to synthesize new classes of biopolymers .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
4-(4-Hydroxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but lacks the ketone group.
4-Hydroxyphenylpropanoic acid: Contains a propanoic acid backbone instead of butanoic acid.
Tyrosine: An amino acid with a hydroxyphenyl group attached to a propanoic acid backbone.
Uniqueness
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is unique due to its combination of a hydroxyphenyl group and a ketone group on a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLXQWEBIYZSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285070 | |
Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-39-0 | |
Record name | 56872-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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